[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an imidazolidinone ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidinone: Another heterocyclic compound with a sulfur atom, used in various applications.
Uniqueness
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide is unique due to its specific combination of an imidazolidinone ring and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C4H7N3O4S |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C4H7N3O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,5,10,11)(H2,6,7,8,9)/t2-/m0/s1 |
InChI Key |
GFVKAURLNYLOFC-REOHCLBHSA-N |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)N |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.